4-Fluoro-3,3-dimethylpyrrolidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,3-dimethylpyrrolidine is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The fluorine atom is attached to the 4th carbon atom in the ring, and the 3rd carbon atom is substituted with two methyl groups.Scientific Research Applications
Synthesis and Hydrolysis of Fluoropyridinyl Containing Chlorosilanes
This study focuses on the synthesis of 2-fluoro-3-dimethylchlorosilylpyridine and 3-fluoro-4-dimethylchlorosilylpyridine from fluoro-lithio-pyridines and dimethyldichlorosilane. These compounds were hydrolyzed in aqueous ammonia to yield stable disiloxanes, suggesting potential utility in silane chemistry and materials science (Zeldin & Xu, 1987).
Docking and QSAR Studies for c-Met Kinase Inhibitors
A study conducted docking and quantitative structure-activity relationship (QSAR) studies for fluoropyridinyl-aniline derivatives as c-Met kinase inhibitors, highlighting their potential in therapeutic applications (Caballero et al., 2011).
Synthesis of Fluorinated Pyridines as NMR pH Indicators
Research on the synthesis of fluorinated pyridines for use as 19F NMR pH indicators demonstrates the role of fluorinated compounds in enhancing NMR spectroscopy techniques for pH measurement (Amrollahi, 2014).
Fluorinated Chromenes Synthesis
The synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes from 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene and phenols in dry pyridine showcases the application of fluorinated compounds in synthesizing complex structures, potentially useful in organic chemistry and drug development (Camps et al., 1980).
Safety and Hazards
properties
IUPAC Name |
4-fluoro-3,3-dimethylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-6(2)4-8-3-5(6)7/h5,8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDJTWVJFFSLGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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